molecular formula C7H10F3NO5 B8024357 (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid

Cat. No.: B8024357
M. Wt: 245.15 g/mol
InChI Key: JPFWVYBLNMYLMA-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2R,3R)-tartaric acid as a chiral auxiliary. The process includes several steps such as esterification, reduction, and cyclization to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
  • (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid
  • (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This uniqueness makes it a valuable tool in stereoselective synthesis and chiral drug development .

Properties

IUPAC Name

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWVYBLNMYLMA-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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